4-(Acetylamino)phenyl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13255172
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15NO4S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | (4-acetamidophenyl) 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C15H15NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-10H,1-2H3,(H,16,17) |
| Standard InChI Key | QFEMKTUNQQGBNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C |
Introduction
Chemical Structure and Synthesis
Structural Features
The compound consists of two aromatic rings:
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4-Methylbenzenesulfonate group: A toluene sulfonate moiety with a methyl substituent at the para position.
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4-Acetylamino phenyl group: A benzene ring bearing an acetylamino (-NHCOCH) group at the para position.
The sulfonate ester linkage bridges these groups, creating a planar structure conducive to intermolecular interactions .
Synthesis Methods
4-(Acetylamino)phenyl 4-methylbenzenesulfonate is synthesized via a two-step process:
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Acetylation of 4-Aminophenol:
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Sulfonation Reaction:
.
The reaction typically occurs in dichloromethane or chloroform under basic conditions (e.g., pyridine) to neutralize HCl byproducts. Purification involves recrystallization from ethyl acetate/petroleum ether mixtures.
Table 1: Key Synthetic Parameters
| Parameter | Detail | Source |
|---|---|---|
| Starting Materials | 4-Aminophenol, 4-Methylbenzenesulfonyl Chloride | |
| Solvent | Dichloromethane | |
| Catalyst | Pyridine (Base) | |
| Yield | ~70–85% (reported for analogs) |
Physicochemical Properties
Molecular Characteristics
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Molecular Formula: .
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Molecular Weight: 305.4 g/mol.
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Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Spectroscopic Data
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IR Spectroscopy: Peaks at 1,650 cm (amide C=O), 1,170 cm (sulfonate S=O) .
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NMR:
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: δ 2.3 (s, 3H, CH), δ 2.4 (s, 3H, SO-Ar-CH), δ 7.2–7.8 (m, aromatic H).
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: δ 21.5 (CH), 169.2 (amide C=O).
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Biological Activity and Mechanisms
Enzyme Inhibition
The acetylamino group facilitates hydrogen bonding with enzyme active sites, while the sulfonate moiety engages in electrostatic interactions. Studies on analogous sulfonates demonstrate:
Table 2: Biological Activity of Sulfonate Analogs
| Compound | Target | Activity | Source |
|---|---|---|---|
| Benzenesulfonamide derivatives | α-Glucosidase | IC = 36.74 μM | |
| N-(Thiazol-2-yl) sulfonamides | S. aureus | MIC = 3.9 μg/mL |
Applications in Research
Pharmaceutical Development
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Drug Intermediates: Used in synthesizing non-peptide NK3 receptor antagonists .
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Enzyme Inhibitors: Explored for anticancer and antidiabetic drug candidates .
Material Science
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Polymer Additives: Sulfonate groups enhance ionic conductivity in membranes .
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Coating Agents: Improves thermal stability in epoxy resins.
Recent Advances and Future Directions
Hybrid Antimicrobials
Combining sulfonates with cell-penetrating peptides (e.g., octaarginine) enhances antibacterial efficacy, reducing MIC values by 50% .
Catalytic Applications
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Suzuki-Miyaura Cross-Coupling: Acts as a diazo transfer agent in palladium-catalyzed reactions .
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Rhodium-Catalyzed Cyclization: Facilitates vinyl sulfonate carbene tandem reactions .
Challenges and Opportunities
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